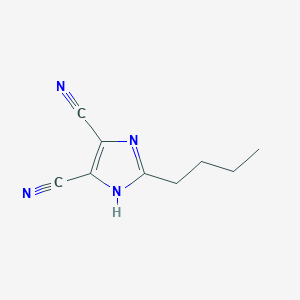
2-butyl-1H-imidazole-4,5-dicarbonitrile
Número de catálogo B053501
Peso molecular: 174.2 g/mol
Clave InChI: OUWKJJQNRUVCPN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US05153197
Procedure details


Ethyl pentanimidate hydrochloride (42.66 g, 257.8 mmol, 1 eq), diaminomaleonitrile (27.90 g, 258.1 mmol, 1 eq) and pyridine (400 mL) were mixed and refluxed for 48 hours under N2. The solvent was removed by rotary evaporation.



Identifiers


|
REACTION_CXSMILES
|
Cl.[C:2](=[NH:10])(OCC)[CH2:3][CH2:4][CH2:5][CH3:6].[NH2:11]/[C:12](/[C:17]#[N:18])=[C:13](\N)/[C:14]#[N:15]>N1C=CC=CC=1>[CH2:3]([C:2]1[NH:10][C:13]([C:14]#[N:15])=[C:12]([C:17]#[N:18])[N:11]=1)[CH2:4][CH2:5][CH3:6] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
42.66 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(CCCC)(OCC)=N
|
|
Name
|
|
|
Quantity
|
27.9 g
|
|
Type
|
reactant
|
|
Smiles
|
N/C(=C(/C#N)\N)/C#N
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed for 48 hours under N2
|
|
Duration
|
48 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed by rotary evaporation
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(CCC)C=1NC(=C(N1)C#N)C#N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
